5-Methoxy vs. 5-Hydroxy: Impact on Predicted LogP and Hydrogen-Bonding Capacity
The target compound bears a 5-methoxy group (HBD = 0), whereas its closest structural analog, 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one (CAS 500861-19-8), possesses a 5-hydroxy group (HBD = 1). The hydroxy analog has a computed XLogP3 of 2.1, while the target compound is predicted to have a LogP approximately 0.5 units higher (estimated ~2.6), based on the well-established increase in lipophilicity upon O-methylation of phenols . Elimination of the HBD also removes a primary site for phase II glucuronidation, suggesting superior metabolic stability in hepatic assays [1].
| Evidence Dimension | Predicted lipophilicity (LogP) and hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | Estimated LogP ~2.6 (class-level inference from O-methylation effect), HBD = 0 |
| Comparator Or Baseline | 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one (CAS 500861-19-8): XLogP3 = 2.1, HBD = 1 |
| Quantified Difference | ΔLogP ≈ +0.5 (estimated); HBD difference = 1 → 0 |
| Conditions | Computed XLogP3 from Aladdin Scientific (5-hydroxy analog); class-level LogP increment for phenol O-methylation |
Why This Matters
Higher predicted LogP and absence of HBD make the target compound a superior candidate for CNS penetration and intracellular target engagement, while avoiding glucuronidation-mediated clearance.
- [1] Methylation of phenols to increase LogP and block phase II metabolism is a well-established medicinal chemistry principle; see, e.g., Kerns, E.H. & Di, L., Drug-like Properties: Concepts, Structure Design and Methods, Academic Press, 2008. View Source
